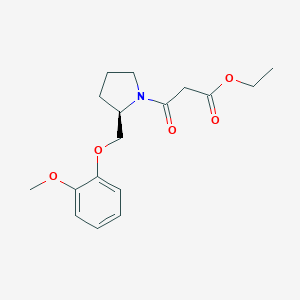![molecular formula C9H14O B065532 Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI) CAS No. 170303-18-1](/img/structure/B65532.png)
Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI), commonly known as Carvone, is a natural compound found in essential oils of caraway, spearmint, and dill. It has a unique odor and flavor and is widely used in the food and fragrance industry. Carvone is also known for its various medicinal properties and has been the subject of extensive scientific research in recent years.
Mécanisme D'action
Carvone exerts its pharmacological effects through various mechanisms of action, including the modulation of neurotransmitters and the inhibition of enzymes involved in inflammation and oxidative stress. It has also been shown to interact with various receptors in the body, including the GABA-A receptor, which is involved in anxiety and sedation.
Biochemical and Physiological Effects:
Carvone has been shown to have various biochemical and physiological effects on the body, including the reduction of oxidative stress and inflammation. It has also been found to have a positive impact on the digestive system, improving gut motility and reducing symptoms of indigestion and nausea. Additionally, carvone has been found to improve cognitive function and reduce anxiety, making it a potential treatment for various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Carvone is a relatively easy and cost-effective compound to synthesize, making it a popular choice for laboratory experiments. Additionally, its unique odor and flavor make it a useful tool for sensory analysis studies. However, carvone's pharmacological effects can be complex and may vary depending on the dose and route of administration, making it important to carefully control experimental conditions.
Orientations Futures
There are several potential future directions for research on carvone, including its potential use as a treatment for various neurological disorders, such as anxiety and depression. Additionally, carvone may have potential applications in the food and fragrance industry, where its unique odor and flavor could be used to create new products. Further research is also needed to better understand the pharmacological effects of carvone and to identify potential side effects or interactions with other compounds.
Méthodes De Synthèse
Carvone can be synthesized through various methods, including the oxidation of limonene, which is a major component of citrus peel oil. Another method involves the reduction of carvone oxide, which is obtained from carvone through epoxidation. The synthesis of carvone is relatively easy and cost-effective, making it a popular compound for laboratory experiments.
Applications De Recherche Scientifique
Carvone has been extensively studied for its various pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and antioxidant effects. It has also been shown to have a positive impact on the digestive system, helping to relieve symptoms of indigestion and nausea. Additionally, carvone has been found to have a positive effect on the central nervous system, improving cognitive function and reducing anxiety.
Propriétés
Numéro CAS |
170303-18-1 |
|---|---|
Nom du produit |
Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI) |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-[(1R,2R)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone |
InChI |
InChI=1S/C9H14O/c1-6(2)4-8-5-9(8)7(3)10/h4,8-9H,5H2,1-3H3/t8-,9-/m0/s1 |
Clé InChI |
HPXHMACQKOXZRR-IUCAKERBSA-N |
SMILES isomérique |
CC(=C[C@H]1C[C@H]1C(=O)C)C |
SMILES |
CC(=CC1CC1C(=O)C)C |
SMILES canonique |
CC(=CC1CC1C(=O)C)C |
Synonymes |
Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



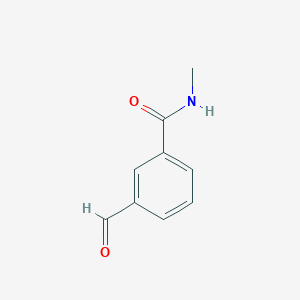
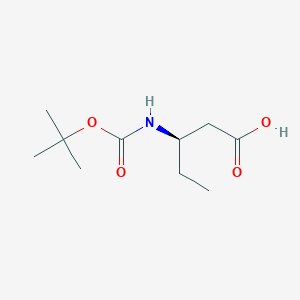
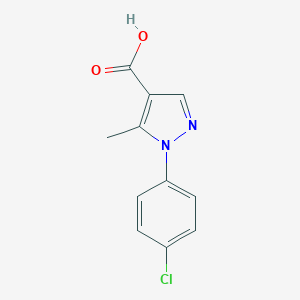
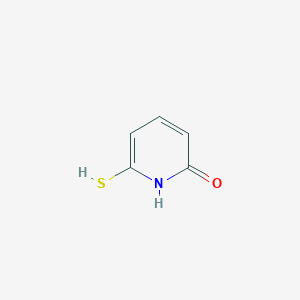
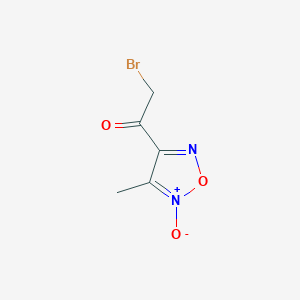

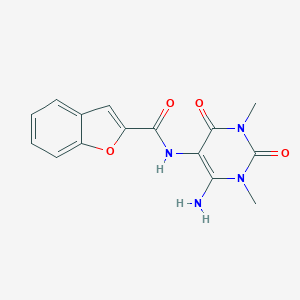
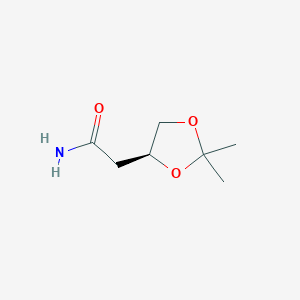
![N-[1-(1,3-Thiazol-2-yl)ethyl]formamide](/img/structure/B65472.png)
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium](/img/structure/B65473.png)
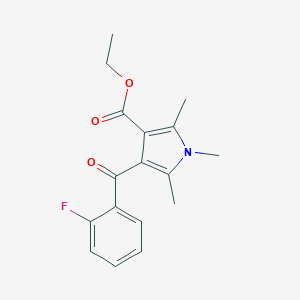
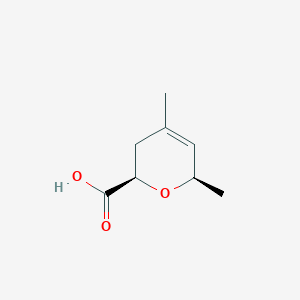
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)
